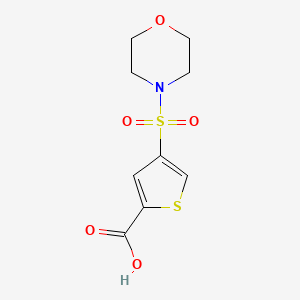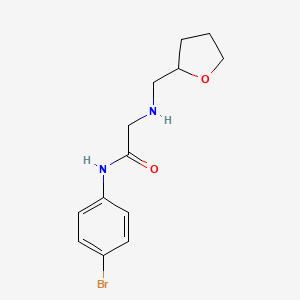![molecular formula C15H22N2O4S B4857020 N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4857020.png)
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CPGS, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPGS is a small molecule that belongs to the class of sulfonylurea compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide acts as a potassium channel blocker, which leads to depolarization of the cell membrane and subsequent release of insulin from pancreatic beta cells. This compound also inhibits the activity of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion. In addition, this compound has been found to modulate the activity of other ion channels and receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its effects on insulin secretion, this compound has been shown to modulate the activity of neurotransmitters, including GABA and glutamate. This compound has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. However, this compound also has some limitations. It is a potent potassium channel blocker, which may make it difficult to study the effects of other ion channels and receptors in the presence of this compound. In addition, this compound has been found to have off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for the study of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide. One area of research is the development of more selective potassium channel blockers that can be used to study the effects of specific ion channels and receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including diabetes, epilepsy, and neurodegenerative disorders. Finally, the study of the biochemical and physiological effects of this compound may lead to the development of novel drugs that target ion channels and receptors for the treatment of various diseases.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. In pharmacology, this compound has been studied for its effects on ion channels and receptors, which play a crucial role in various physiological processes. In neuroscience, this compound has been investigated for its potential as a tool for studying the role of ion channels and receptors in synaptic transmission and neuronal signaling.
properties
IUPAC Name |
N-cyclopropyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-14-8-7-13(9-11(14)2)22(19,20)17(3)10-15(18)16-12-5-6-12/h7-9,12H,4-6,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKRTVHKOHSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4856941.png)
![4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4856948.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4856960.png)
![2-(1-ethyl-1H-pyrazol-5-yl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4856967.png)
![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856970.png)

![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)
![2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B4857005.png)

![3-benzyl-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4857016.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4857027.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857032.png)
